5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
849068-23-1 |
|---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-5-13-11(3-1)10-7-9-4-6-14-12(9)15-8-10/h1-8H,(H,14,15) |
InChI Key |
STZWVIHGGKOKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridine Derivatives
Strategies for Pyrrolo[2,3-b]pyridine Core Construction
A variety of synthetic strategies have been developed to construct the 1H-pyrrolo[2,3-b]pyridine core, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling and cyclization methods.
Cyclocondensation Reactions
Cyclocondensation reactions represent a foundational approach to the synthesis of the 1H-pyrrolo[2,3-b]pyridine core. These reactions typically involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold. A common strategy involves the reaction of an aminopyridine derivative with a suitable three-carbon synthon. For instance, the reaction of 2-amino-3-halopyridines with ketones or alkynes can lead to the formation of the pyrrole ring through a series of condensation and cyclization steps. The specific reagents and reaction conditions can be tailored to introduce various substituents on the resulting 7-azaindole (B17877) ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold and can also be employed in the final steps of its synthesis. rsc.orguniovi.esnih.govnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is widely used for the synthesis of biaryl compounds. researchgate.netrsc.orgnih.gov In the context of 5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine synthesis, this can be achieved by coupling a 5-halo-1H-pyrrolo[2,3-b]pyridine with a pyridine-2-boronic acid derivative. A study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines demonstrated a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. google.com This highlights the potential for regioselective functionalization of the 7-azaindole core using this methodology.
The Stille coupling reaction utilizes an organotin compound as the coupling partner for an organic halide. This method has also been successfully applied to the synthesis of substituted 7-azaindoles. For example, a 3-trimethylstannyl-7-azaindole derivative was effectively coupled with heteroaryl bromides to introduce pyridin-2-yl and pyrimidin-5-yl moieties at the C3 position. rsc.org
The choice between Suzuki-Miyaura and Stille coupling often depends on the stability and availability of the respective organometallic reagents and the desired functional group tolerance.
| Reaction | Organometallic Reagent | Organic Halide | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Aryl/Heteroaryl Halide | Pd catalyst (e.g., Pd(dppf)Cl2), Base | Mild reaction conditions, commercially available reagents, environmentally benign byproducts. researchgate.netnih.gov |
| Stille | Organotin (e.g., trimethylstannyl) | Aryl/Heteroaryl Halide | Pd catalyst (e.g., Pd(PPh3)4) | High functional group tolerance, often used for complex molecule synthesis. rsc.org |
Gold-Catalyzed Cycloisomerization Approaches
Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds through the activation of alkynes and allenes toward nucleophilic attack. google.comnih.gov In the context of pyrrolopyridine synthesis, gold-catalyzed cycloisomerization reactions offer an efficient route to construct the bicyclic core. One reported approach involves the intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides catalyzed by gold(III). This reaction leads to the formation of pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine derivatives through a 6-exo-dig cyclization process. While this specific example does not yield the 1H-pyrrolo[2,3-b]pyridine isomer, it demonstrates the potential of gold-catalyzed cycloisomerization for the construction of the broader pyrrolopyridine scaffold from acyclic precursors. The regioselectivity of the cyclization can be influenced by the substitution pattern of the starting alkyne.
Acylation Reactions
Acylation reactions are a fundamental method for introducing carbonyl functionalities onto the 1H-pyrrolo[2,3-b]pyridine nucleus, which can then serve as handles for further synthetic transformations. The pyrrole ring of 7-azaindole is generally more susceptible to electrophilic substitution than the pyridine ring. Acylation typically occurs at the C3 position. The reaction of 1H-pyrrolo[2,3-b]pyridine with various acylating agents, such as acetic anhydride (B1165640), can be used to prepare compounds like 3-acetyl-7-azaindole. However, direct Friedel-Crafts acylation of pyridines is often challenging due to the electron-deficient nature of the pyridine ring and the propensity for the acylating agent to coordinate with the nitrogen atom. Alternative strategies for the acylation of pyridines include the use of acyl radicals or the acylation of metalated pyridine derivatives.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. nih.gov In the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, microwave irradiation has been shown to be particularly effective. For instance, a robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles has been developed where microwave heating dramatically accelerates a key epoxide-opening-cyclization-dehydration sequence. nih.gov This technique has been shown to be compatible with a variety of functional groups. Another example is the iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes under microwave irradiation to efficiently produce 7-azaindoles with short reaction times.
| Methodology | Key Features | Reported Advantages |
| Epoxide-opening-cyclization-dehydration | Accelerated by microwave heating | Dramatic reduction in reaction time. nih.gov |
| Iron-catalyzed cyclization | Microwave irradiation of o-haloaromatic amines and terminal alkynes | Short reaction times, convenient operation, use of an economical iron catalyst. |
Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient approach to generating molecular diversity. An efficient protocol for the synthesis of polyfunctionalized tetrahydrocyclopentapyrrolo[2,3-b]pyridine derivatives has been developed through a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. This catalyst-free reaction proceeds in refluxing acetonitrile (B52724) to afford complex tricyclic products in high yields and with high diastereoselectivity. Such strategies allow for the rapid construction of diverse libraries of compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold for further investigation.
Regioselective Functionalization and Derivatization Strategies
The ability to introduce functional groups at specific positions of the 1H-pyrrolo[2,3-b]pyridine core is crucial for developing new chemical entities and studying structure-activity relationships. Researchers have developed a variety of strategies to control the regioselectivity of these reactions.
Electrophilic substitution reactions, such as nitration, bromination, iodination, and the Mannich reaction, predominantly occur at the 3-position of the pyrrole ring. rsc.org This inherent reactivity provides a direct route to 3-substituted 7-azaindoles.
However, functionalization at other positions requires more targeted approaches. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. For instance, a chemoselective Suzuki-Miyaura cross-coupling can be performed at the C2-position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This allows for the introduction of aryl or heteroaryl groups specifically at this site. Subsequently, the chlorine at the C4-position can be substituted via a Buchwald-Hartwig amination, demonstrating an orthogonal strategy to functionalize two different positions on the pyridine ring. nih.gov
Functionalization of the 5-position, as required for the synthesis of the title compound, can also be achieved using modern coupling techniques. The Buchwald-Hartwig coupling reaction has been successfully employed to react 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with appropriate coupling partners. acs.org This highlights the utility of cross-coupling chemistry for derivatizing the pyridine portion of the scaffold.
A distinct strategy for functionalizing the 6-position involves the formation of an N-oxide. This modification alters the electronic properties of the pyridine ring, enabling a Reissert-Henze type reaction to introduce groups like halogens (Cl, Br, I), cyano, and thiocyanato directly at the C6-position. researchgate.net
These regioselective strategies are summarized in the table below, showcasing the versatility of the 1H-pyrrolo[2,3-b]pyridine core for targeted derivatization.
| Position | Reaction Type | Key Reagents/Conditions | Reference |
| C2 | Suzuki-Miyaura Coupling | Pd₂(dba)₃, K₂CO₃, Arylboronic acid | nih.gov |
| C3 | Electrophilic Substitution | Nitrating/Brominating agents, Mannich reagents | rsc.org |
| C4 | Buchwald-Hartwig Amination | Pd G2 catalyst (e.g., RuPhos), Secondary amine | nih.gov |
| C5 | Buchwald-Hartwig Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | acs.org |
| C6 | Reissert-Henze Reaction (via N-oxide) | N-oxidation followed by nucleophilic substitution | researchgate.net |
Optimization of Reaction Conditions and Yields
Achieving high yields and purity in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives is contingent upon the careful optimization of reaction conditions. Key parameters include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
In palladium-catalyzed cross-coupling reactions, the combination of the palladium source and the phosphine (B1218219) ligand is critical. For a Suzuki-Miyaura coupling to form a 2-aryl derivative, a combination of Pd₂(dba)₃ and K₂CO₃ in a 1,4-dioxane:water mixture at 100 °C for 30 minutes proved effective. nih.gov For a Buchwald-Hartwig reaction at the 5-position, a system composed of Pd₂(dba)₃, Xantphos as the ligand, and cesium carbonate (Cs₂CO₃) as the base in dioxane at 110 °C was utilized. acs.org The choice of a stronger base (Cs₂CO₃ vs. K₂CO₃) and a specific ligand (Xantphos) can be crucial for facilitating the C-N bond formation.
Amide bond formation is another common reaction in the synthesis of 7-azaindole derivatives. The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides was efficiently achieved using propylphosphonic anhydride (T3P) as a coupling agent, with N,N-diisopropylethylamine (DIPEA) as the base in a dimethylformamide (DMF) solvent at room temperature. nih.gov
In some cases, simpler, non-metallic conditions can provide excellent results. The synthesis of highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles was accomplished through a condensation reaction between a 2-amino-1H-pyrrole-3-carbonitrile and an arylidenemalononitrile. researchgate.netjuniperpublishers.com This reaction, catalyzed by a simple organic base like piperidine (B6355638) in ethanol, proceeded in excellent yields of 87-91%. researchgate.netjuniperpublishers.com
The following table provides examples of optimized reaction conditions for different transformations on the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Reaction Type | Substrate Example | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |
| Suzuki-Miyaura Coupling | 4-chloro-2-iodo-1-SEM-7-azaindole | Pd₂(dba)₃, K₂CO₃ | 1,4-Dioxane/Water | 100 °C, 30 min | Not specified | nih.gov |
| Buchwald-Hartwig Coupling | 5-cyano-7-azaindole | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane | 110 °C, 16 h | 52% | acs.org |
| Amide Coupling | 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | T3P, DIPEA, Amine | DMF | Room Temp, 30 min - 4 h | Moderate to Good | nih.gov |
| Condensation/Cyclization | 2-amino-1H-pyrrole-3-carbonitrile | Piperidine | Ethanol | Not specified | 87-91% | researchgate.netjuniperpublishers.com |
Scale-Up Considerations in Synthetic Route Design
Translating a laboratory-scale synthesis to a large-scale industrial process introduces a unique set of challenges that must be considered during the initial route design. Key factors include cost of goods, safety, environmental impact, and robustness of the chemical transformations.
The extensive use of palladium catalysts in many key synthetic steps, such as Suzuki and Buchwald-Hartwig couplings, represents a significant cost driver. nih.govacs.org For large-scale production, it is imperative to optimize catalyst loading to the lowest effective level. Furthermore, developing methods for catalyst recovery and recycling can dramatically improve the economic viability of the process.
Purification methods are a major bottleneck in scaling up chemical syntheses. Laboratory procedures often rely on silica (B1680970) gel flash column chromatography, which is generally not feasible for producing large quantities of material. mdpi.com Therefore, synthetic routes should be designed to produce crude products of high purity that can be easily purified by crystallization or simple trituration, avoiding costly and time-consuming chromatographic methods.
Finally, reaction conditions such as long reaction times or high temperatures can negatively impact the efficiency and cost of a large-scale process by increasing energy consumption and reducing reactor throughput. acs.org The ideal process involves reactions that proceed quickly and efficiently under mild conditions.
Advanced Spectroscopic and Structural Elucidation of Pyrrolo 2,3 B Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for each of the aromatic protons. The pyrrolo[2,3-b]pyridine core itself has characteristic shifts, and the introduction of a pyridin-2-yl substituent at the 5-position will further influence the electronic environment and, consequently, the chemical shifts of the neighboring protons. The N-H proton of the pyrrole (B145914) ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (N-H) | > 11.0 | br s | - |
| H2 | ~6.5 | dd | J = 3.5, 1.9 Hz |
| H3 | ~7.4 | t | J = 3.3 Hz |
| H4 | ~8.3 | d | J = 1.4 Hz |
| H6 | ~7.9 | d | J = 1.9 Hz |
| H3' | ~7.3 | ddd | J = 7.5, 4.8, 1.1 Hz |
| H4' | ~7.8 | td | J = 7.7, 1.8 Hz |
| H5' | ~7.2 | d | J = 7.8 Hz |
| H6' | ~8.6 | ddd | J = 4.8, 1.8, 0.9 Hz |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the 7-azaindole (B17877) skeleton are well-characterized. ijper.org The attachment of the pyridine (B92270) ring at C5 is expected to cause a significant downfield shift for C5 and influence the shifts of the surrounding carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~128.2 |
| C3 | ~100.8 |
| C3a | ~147.6 |
| C4 | ~142.6 |
| C5 | ~122.2 |
| C6 | ~115.1 |
| C7a | ~126.3 |
| C2' | ~155.0 |
| C3' | ~121.0 |
| C4' | ~137.0 |
| C5' | ~125.0 |
| C6' | ~149.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound (C₁₂H₉N₃), the expected exact mass can be readily calculated. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy. The fragmentation of 1H-pyrrolo[2,3-b]pyridines under electron impact has been studied, and the primary fragmentation pathways often involve the loss of HCN from the pyridine or pyrrole ring. ijper.org
Interactive Data Table: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
| [M+H]⁺ | 196.0869 |
| Major Fragments | Loss of HCN, pyridyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic systems. mdpi.com
Interactive Data Table: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrole) | 3400-3300 | Medium, Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| C=C and C=N Stretch | 1600-1450 | Strong to Medium |
| C-H Bending | 900-675 | Strong |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of elements (carbon, hydrogen, nitrogen) in a compound. rsc.org The experimentally determined percentages of C, H, and N would be compared to the calculated theoretical values based on the molecular formula (C₁₂H₉N₃) to verify the purity and composition of the synthesized compound. For a pure sample of this compound, the experimental values are expected to be in close agreement with the theoretical percentages. researchgate.net
Interactive Data Table: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 12 | 144.12 | 73.83% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.65% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 21.52% |
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.commdpi.com If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net The structure would likely reveal a largely planar conformation due to the extensive π-conjugation across the two heterocyclic ring systems. The crystal packing would likely be influenced by N-H···N hydrogen bonds, a common feature in the crystal structures of 7-azaindole derivatives. researchgate.net
Interactive Data Table: Predicted Crystallographic Parameters
| Parameter | Predicted Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | N-H···N hydrogen bonding, π-π stacking |
| Molecular Conformation | Near-planar arrangement of the pyrrolopyridine and pyridine rings |
Computational and Theoretical Investigations of Pyrrolo 2,3 B Pyridine Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. For 5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine and its analogs, DFT calculations provide valuable insights into their geometry, conformational preferences, and electronic behavior, which are fundamental to understanding their chemical reactivity and biological activity.
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, a key structural feature is the dihedral angle between the pyrrolo[2,3-b]pyridine core and the pyridyl ring. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to determine this and other geometric parameters. The planarity or non-planarity of the molecule can significantly influence its packing in the solid state and its interaction with biological macromolecules.
Conformational analysis of this compound focuses on the rotational barrier around the single bond connecting the two aromatic ring systems. The relative orientation of the pyridine (B92270) ring with respect to the pyrrolo[2,3-b]pyridine core can lead to different conformers with distinct energy levels. By mapping the potential energy surface as a function of the dihedral angle, the most stable conformer(s) and the energy barriers between them can be identified. This information is critical for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.
For this compound, DFT calculations can map the distribution of the HOMO and LUMO across the molecule. Typically, the HOMO is localized on the more electron-rich regions, while the LUMO is found on the electron-deficient parts. The presence of nitrogen atoms in both ring systems influences the distribution of these orbitals. The HOMO-LUMO gap provides insights into the molecule's electronic excitation properties and its potential to participate in charge-transfer interactions.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | -5.8 | -0.9 | 4.9 |
| 5-Phenyl-1H-pyrrolo[2,3-b]pyridine | -5.6 | -1.1 | 4.5 |
| This compound | -5.7 | -1.2 | 4.5 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites and for understanding intermolecular interactions. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, such as lone pairs of nitrogen atoms. Regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the MEP map would highlight the negative potential around the nitrogen atoms of both the pyridine and pyrrolo[2,3-b]pyridine rings, indicating their potential to act as hydrogen bond acceptors. The hydrogen atom attached to the pyrrole (B145914) nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The distribution of electrostatic potential across the entire molecule provides a comprehensive picture of its charge distribution and is instrumental in predicting its non-covalent interactions with other molecules, including biological targets.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound and its derivatives, docking simulations are widely used to understand their potential as inhibitors of various enzymes, particularly kinases. These simulations place the ligand into the binding site of the target protein and score the different poses based on their binding affinity, which is estimated from factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Studies on pyrrolo[2,3-b]pyridine derivatives have shown that the 7-azaindole (B17877) core can form crucial hydrogen bonds with the hinge region of many kinases, mimicking the interaction of the adenine (B156593) part of ATP. The pyridyl substituent at the 5-position can engage in additional interactions with the protein, potentially enhancing binding affinity and selectivity. For instance, in studies of Traf2 and Nck-interacting kinase (TNIK) inhibitors, the pyrrolo[2,3-b]pyridine scaffold was identified as a key pharmacophore. imist.ma Docking simulations help to visualize these interactions and guide the design of new derivatives with improved potency.
| Kinase Target | Key Interacting Residues | Type of Interaction |
|---|---|---|
| TNIK | Asp172, Val108 | Hydrogen Bond, Hydrophobic |
| c-Met | Met1160, Asp1222 | Hydrogen Bond |
| Aurora B | Ala217, Lys106 | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. For pyrrolo[2,3-b]pyridine systems, 3D-QSAR approaches are particularly useful.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. In a CoMFA study, the molecules are aligned, and their steric and electrostatic interaction energies with a probe atom are calculated at various grid points in a 3D box surrounding the molecules. The resulting data is then analyzed using partial least squares (PLS) to generate a QSAR model.
For pyrrolo[2,3-b]pyridine derivatives, CoMFA studies have been instrumental in identifying the structural requirements for potent inhibitory activity against various kinases. imist.ma The results are often visualized as contour maps, which show regions where steric bulk or certain electrostatic properties are favorable or unfavorable for activity. For example, a CoMFA model for a series of TNIK inhibitors might show that a bulky group is favored at a certain position, while a positive electrostatic potential is preferred in another region. imist.ma These insights are invaluable for the rational design of new, more potent inhibitors.
| Parameter | Value |
|---|---|
| q² (Cross-validated correlation coefficient) | 0.65 |
| r² (Non-cross-validated correlation coefficient) | 0.86 |
| r²_test (Test set correlation coefficient) | 0.97 |
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method used to correlate the biological activity of molecules with their 3D structural properties. nih.gov This technique evaluates steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields around a series of aligned molecules to understand how these properties influence their interaction with a biological target. nih.govmdpi.com
In a study of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives investigated as potential inhibitors of Traf2 and Nck-interacting kinase (TNIK) for colorectal cancer, CoMSIA was employed to build a predictive model. imist.ma The resulting model demonstrated strong reliability and high predictive power. imist.maimist.ma The statistical significance of the CoMSIA model was validated with a high squared cross-validation coefficient (Q²) of 0.74, a non-cross-validated correlation coefficient (R²) of 0.96, and a predictive squared correlation coefficient for the test set (r²_test) of 0.95. imist.maimist.ma
The analysis of the CoMSIA contour maps provided detailed insights into the structural requirements for enhancing inhibitory activity:
Hydrogen-Bond Donor Fields: Favorable regions for hydrogen-bond donor groups were identified near the 1H-pyrrolo[2,3-b]pyridine core and its cyano (CN) replacements, suggesting that substituents capable of donating hydrogen bonds in these areas would increase the compound's activity. imist.ma
Hydrophobic Fields: The maps indicated that the presence of hydrophobic groups in specific regions would enhance the anticancer activity of the compounds. imist.ma
These findings are crucial for the rational design of new, more potent inhibitors based on the this compound scaffold. imist.ma
Table 1: Statistical Parameters of the CoMSIA Model for 1H-pyrrolo[2,3-b]pyridine Derivatives
| Parameter | Value | Description |
|---|---|---|
| Q² (Cross-validated R²) | 0.74 | Indicates the internal predictive ability of the model. |
| R² (Non-cross-validated R²) | 0.96 | Represents the goodness of fit of the model to the training data. |
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govutupub.fi In drug discovery, MD simulations provide critical insights into the dynamic nature of ligand-protein interactions, revealing how a compound like this compound and its derivatives behave within the binding site of a target protein. nih.govmdpi.com
For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, MD simulations have been utilized to investigate their potential as c-Met kinase inhibitors. nih.gov In one such study, a promising modified compound was subjected to docking and MD simulation to assess the stability of its binding. The simulation revealed that two crucial hydrogen bonds, formed between the compound and the kinase domain residues Lys1110 and Met1160, remained stable throughout the equilibrium period of the simulation. nih.gov This stability is a strong indicator of a favorable and sustained inhibitory interaction.
The stability of the entire protein-ligand complex is often assessed by monitoring the root mean square deviation (RMSD) of the protein's backbone atoms over the simulation time. mdpi.com In simulations of related pyrrolo[2,3-d]pyrimidine inhibitors targeting p21-activated kinase 4 (PAK4), systems were considered to have reached equilibrium when RMSD fluctuations were less than 0.1 nm, which occurred after 50 nanoseconds. mdpi.com Such analyses are fundamental to confirming the stability of the binding pose predicted by molecular docking and understanding the conformational changes that occur upon ligand binding. nih.govmdpi.com
ADMET Prediction (in silico for drug-likeness and pharmacokinetic profiles)
In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to evaluate the drug-likeness and potential pharmacokinetic profile of new chemical entities. These computational models help to identify candidates with a higher probability of success in later clinical stages by flagging potential liabilities early on.
For novel compounds designed based on the 1H-pyrrolo[2,3-b]pyridine scaffold, in silico ADMET characteristics have been examined to ensure they possess favorable drug-like properties. imist.ma Similarly, ADME profiling has been conducted for related pyrrolo[2,3-d]pyrimidine analogs to evaluate their potential as drug candidates. mdpi.com These predictive studies analyze various physicochemical and pharmacokinetic parameters. While specific data for this compound is not publicly detailed, the parameters typically assessed in such an analysis are summarized in the table below.
Table 2: Typical Parameters Evaluated in in silico ADMET Prediction
| Category | Parameter | Desired Outcome/Significance |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | High percentage; indicates good absorption from the gut. |
| Caco-2 Permeability | High permeability; predicts absorption across the intestinal cell layer. | |
| Blood-Brain Barrier (BBB) Penetration | Varies by target; desirable for CNS targets, undesirable for peripheral targets. | |
| Distribution | Plasma Protein Binding (PPB) | Moderate binding; very high binding can limit free drug concentration. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | No or low inhibition of major isoforms (e.g., CYP2D6, CYP3A4) to avoid drug-drug interactions. |
| Toxicity | Ames Test (Mutagenicity) | Negative; predicts the absence of mutagenic potential. |
| hERG Inhibition | Negative; predicts a low risk of cardiotoxicity. |
| Drug-Likeness | Lipinski's Rule of Five | Compliance with rules (e.g., MW < 500, LogP < 5) suggests good oral bioavailability. |
WaterMap Analysis for Solvent Effects in Binding
WaterMap is a computational tool designed to analyze the energetic properties of water molecules within the binding site of a protein. nih.gov It combines molecular dynamics simulations with thermodynamic calculations to identify "high-energy" or unfavorable water molecules that, if displaced by a ligand, can result in a significant improvement in binding affinity. nih.gov This analysis of solvent effects provides a powerful method for optimizing lead compounds.
The WaterMap methodology characterizes hydration sites based on their thermodynamic profiles, including enthalpy (ΔH), entropy (−TΔS), and the binding free energy (ΔΔG). nih.gov This allows for the classification of water molecules in the binding pocket:
Displaceable Water: These water molecules have highly unfavorable binding free energies (ΔΔG ≫ 0) and are typically located in hydrophobic regions. Displacing them with a hydrophobic part of a ligand provides a substantial gain in binding affinity. nih.gov
Replaceable Water: These molecules may have favorable enthalpy but still result in an unfavorable free energy (ΔΔG ≫ 0 or ≈ 0). They can be replaced by ligand functional groups that satisfy the same hydrogen-bonding interactions. nih.gov
Stable Water: These molecules have a favorable free energy (ΔΔG ≪ 0) and are tightly bound. Attempting to displace them with a ligand is energetically costly and should be avoided. nih.gov
For scaffolds like this compound, WaterMap analysis can guide the modification of substituents to target and displace high-energy water molecules in its target's binding site. By strategically extending parts of the molecule into regions occupied by unfavorable water, medicinal chemists can rationally design derivatives with enhanced potency and improved thermodynamic binding profiles. nih.gov
Structure Activity Relationship Sar Studies of Pyrrolo 2,3 B Pyridine Derivatives
Impact of Substituent Nature and Position on Biological Activity
The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly sensitive to the nature and position of substituents on the core structure. Researchers have systematically introduced various functional groups to probe the chemical space and elucidate the key interactions with biological targets.
The introduction of electron-withdrawing groups (EWGs) can significantly modulate the biological activity of pyrrolo[2,3-b]pyridine derivatives. For instance, in a series of compounds designed as inhibitors of human neutrophil elastase (HNE), modifications to the pyrrolo[2,3-b]pyridine scaffold were explored to enhance inhibitory potency. researchgate.net Similarly, studies on pyrrolopyrimidines as antitumor agents revealed that the introduction of EWGs such as fluorine, chlorine, bromine, and trifluoromethyl at the N-aryl group resulted in a loss of activity. mdpi.com
In the context of fibroblast growth factor receptor (FGFR) inhibitors, the presence of a trifluoromethyl group on the pyrrolo[2,3-b]pyridine core was a key feature of the initial lead compound. nih.gov Further modifications involving the introduction of a fluorine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring in a series of pyrazinone derivatives led to potent inhibitors of the influenza virus PB2 protein. nih.gov
For a series of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, various hydrophobic groups were introduced. nih.gov The presence of alkoxy groups, such as dimethoxyphenyl, has been incorporated into the design of biologically active pyrrolo[2,3-b]pyridine scaffolds. juniperpublishers.com
Amide and urea (B33335) linkers are frequently employed in the design of pyrrolo[2,3-b]pyridine derivatives to connect different pharmacophoric elements and to establish key hydrogen bonding interactions with the target protein. In the development of 1H-pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for acute myeloid leukemia, the function of amide and urea linkers was investigated in detail through computational simulations. nih.gov
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as PDE4B inhibitors, highlighting the importance of the amide linkage for their biological activity. nih.gov The nature of the substituent attached to the amide was found to be critical, with cyclic amides showing enhanced potency. nih.gov For instance, replacing an NH-cyclobutyl group with an azetidine (B1206935) ring resulted in a significant increase in activity against PDE4B. nih.gov
Stereochemistry can play a significant role in the biological activity of pyrrolo[2,3-b]pyridine derivatives, as different enantiomers can exhibit distinct binding affinities and pharmacological effects. While detailed enantiomeric studies are not always reported, the spatial arrangement of substituents can influence interactions with chiral biological macromolecules. In the study of novel pyrrolo[2,3-b]pyridine derivatives as SGK1 inhibitors, the structure-activity relationship was investigated, which inherently includes stereochemical aspects of the synthesized compounds. koreascience.kr
Scaffold Modifications and Bioisosteric Replacements
Modifications to the core pyrrolo[2,3-b]pyridine scaffold and the use of bioisosteric replacements are common strategies to improve the drug-like properties of these derivatives. Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the aim of enhancing biological activity or optimizing pharmacokinetic parameters. estranky.sknih.govdomainex.co.uk
In the development of HNE inhibitors, researchers performed modifications on the 1H-pyrrolo[2,3-b]pyridine nucleus to determine if the introduction of another nitrogen atom or moving the nitrogen from its original position could affect biological activity. researchgate.net A scaffold-hopping experiment led to the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of PDE4B inhibitors. nih.gov This approach demonstrated that moving from a benzimidazole (B57391) to a pyrrolo[2,3-b]pyridine core resulted in increased potency. nih.gov
Furthermore, in the design of novel B-RAF inhibitors, two series of compounds based on the pyrrolo[2,3-b]pyridine scaffold were synthesized, indicating the versatility of this core structure for developing kinase inhibitors. nih.gov
Quantitative Analysis of Structure-Activity Relationships (pIC50 values, IC50 ranges)
The quantitative analysis of SAR provides valuable insights into the relationship between the chemical structure of a compound and its biological activity. This is often expressed in terms of IC50 (half-maximal inhibitory concentration) or pIC50 (-logIC50) values.
Several studies on pyrrolo[2,3-b]pyridine derivatives have reported quantitative data on their inhibitory activities. For instance, in a series of PDE4B inhibitors, IC50 values ranged from 0.11 to 1.1 μM. nih.gov For novel B-RAF inhibitors, compounds with high inhibitory effects showed IC50 values of 0.080 µM and 0.085 µM. nih.gov
A series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as FGFR inhibitors exhibited potent activities, with one compound showing IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively. nih.govrsc.org In the development of GSK-3β inhibitors for Alzheimer's disease, several pyrrolo[2,3-b]pyridine derivatives displayed strong inhibitory activities with IC50 values as low as 0.22, 0.24, and 0.26 nM. nih.gov
The following interactive table summarizes the IC50 values for selected pyrrolo[2,3-b]pyridine derivatives against various targets.
| Compound ID | Target | IC50 (µM) | Source |
| 11f | PDE4B | 0.11 | nih.gov |
| 11h | PDE4B | 0.14 | nih.gov |
| 34e | V600E B-RAF | 0.085 | nih.gov |
| 35 | V600E B-RAF | 0.080 | nih.gov |
| 4h | FGFR1 | 0.007 | rsc.org |
| 4h | FGFR2 | 0.009 | rsc.org |
| 4h | FGFR3 | 0.025 | rsc.org |
| 41 | GSK-3β | 0.00022 | nih.gov |
| 46 | GSK-3β | 0.00026 | nih.gov |
| 54 | GSK-3β | 0.00024 | nih.gov |
| 14c | JAK3 | 0.0051 | researchgate.net |
| 22 | CDK8 | 0.0486 | acs.org |
Mechanistic Studies of Molecular Interactions Involving Pyrrolo 2,3 B Pyridine Compounds
Protein Kinase Inhibition Mechanisms
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the design of protein kinase inhibitors. nih.govnih.govnih.gov Its mechanism of action often involves direct competition with adenosine (B11128) triphosphate (ATP) in the catalytic site of these enzymes. Derivatives of this scaffold have been identified as inhibitors for a range of kinases, including Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Traf2 and Nck-interacting kinase (TNIK). nih.govnih.govimist.ma
Compounds featuring the 1H-pyrrolo[2,3-b]pyridine core act as ATP-mimetic inhibitors, meaning they occupy the same binding site as ATP. nih.gov This is achieved through the scaffold's ability to form critical interactions with the hinge region of the kinase, a flexible segment that connects the N- and C-lobes of the kinase domain and is crucial for ATP binding. nih.gov By occupying this site, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. nih.gov
A fundamental aspect of the inhibitory mechanism is the formation of hydrogen bonds between the 1H-pyrrolo[2,3-b]pyridine nucleus and the kinase hinge region. In studies with FGFR1, the scaffold forms two conserved hydrogen bonds with the backbone of amino acid residues in the hinge. Specifically, the pyrrole (B145914) nitrogen (N-H) and the pyridine (B92270) nitrogen of the core interact with the carbonyl group of Glutamic acid 562 (E562) and the amide group (N-H) of Alanine (B10760859) 564 (A564), respectively. nih.gov These interactions anchor the inhibitor in the ATP binding pocket. nih.gov In some derivatives, additional hydrogen bonds can be formed; for instance, a trifluoromethyl group at the 5-position of the scaffold can form a hydrogen bond with Glycine (B1666218) 485 (G485), enhancing the compound's activity. nih.gov
Beyond the hinge region, substituents attached to the 1H-pyrrolo[2,3-b]pyridine core engage in extensive hydrophobic and van der Waals interactions within the binding pocket, which contribute significantly to inhibitor potency and selectivity. nih.govresearchgate.net For example, in FGFR inhibitors, a 3,5-dimethoxyphenyl group can occupy a hydrophobic pocket, where it establishes a crucial π–π stacking interaction with the phenyl ring of Phenylalanine 489 (F489). nih.gov This positioning allows the methoxy (B1213986) groups to form hydrogen bonds with other residues like Aspartic acid 641 (D641), further stabilizing the inhibitor-protein complex. nih.gov
Table 1: Key Molecular Interactions of 1H-Pyrrolo[2,3-b]pyridine Derivatives with Protein Kinases
| Interaction Type | Scaffold/Substituent Moiety | Interacting Kinase Residue(s) | Target Kinase |
| Hydrogen Bonding | 1H-Pyrrolo[2,3-b]pyridine Core | E562 (carbonyl), A564 (NH) | FGFR1 |
| Hydrogen Bonding | 5-Trifluoromethyl Group | G485 | FGFR1 |
| Hydrogen Bonding | Methoxy Group | D641 (NH) | FGFR1 |
| π–π Stacking | 3,5-Dimethoxyphenyl Group | F489 | FGFR1 |
| Hydrophobic | Methoxyphenyl Motif | Hydrophobic Pocket Residues | FGFR1 |
While many inhibitors bind to the active conformation of a kinase (Type I), certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as Type II inhibitors. nih.gov These inhibitors bind to the inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of binding allows the inhibitor to access an additional hydrophobic pocket adjacent to the ATP site, often leading to improved selectivity. A notable example is the development of a potent Type II CDK8 inhibitor based on this scaffold, which demonstrated significant anti-tumor activity in colorectal cancer models. nih.govresearchgate.net This class of inhibitors targets CDK8 to indirectly modulate the WNT/β-catenin signaling pathway. nih.gov
DNA Intercalation Studies
In addition to kinase inhibition, some analogues of pyrrolo[2,3-b]pyridine have been investigated for their ability to interact directly with DNA. Studies have shown that certain active compounds can efficiently intercalate into calf thymus DNA. nih.govresearchgate.net This process involves the insertion of the planar aromatic structure of the compound between the base pairs of the DNA double helix. The formation of a compound-DNA complex may physically obstruct the DNA replication and transcription machinery, contributing to the molecule's antiproliferative effects. nih.govresearchgate.net
Inhibition of Cell Cycle Progression (G0/G1 phase arrest)
The antiproliferative activity of 5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine derivatives is often linked to their ability to disrupt the cell division cycle. One identified derivative, compound H42, was found to induce cell cycle arrest at the G0/G1 phase in ovarian cancer cell lines. nih.gov The mechanism underlying this arrest involves the concentration-dependent downregulation of key cell cycle regulatory proteins. nih.gov Specifically, treatment with the compound led to reduced expression of cyclin D1, cyclin D3, and their associated cyclin-dependent kinases, CDK4 and CDK6. nih.gov This disruption prevents cells from progressing from the G1 phase to the S phase, thereby inhibiting proliferation. nih.gov
However, it is noteworthy that the specific effect on the cell cycle can vary between different derivatives and their primary targets. For example, a Type II CDK8 inhibitor from this class was found to induce cell cycle arrest in the G2/M and S phases in colorectal cancer cells. nih.govresearchgate.net
Table 2: Effect of a Pyrrolo[2,3-b]pyridine Derivative (H42) on Cell Cycle Proteins
| Protein | Function | Effect of Compound H42 | Resulting Cell Cycle Phase |
| Cyclin D1 | G1 phase progression | Downregulation | G0/G1 Arrest |
| Cyclin D3 | G1 phase progression | Downregulation | G0/G1 Arrest |
| CDK4 | G1 phase progression kinase | Downregulation | G0/G1 Arrest |
| CDK6 | G1 phase progression kinase | Downregulation | G0/G1 Arrest |
Apoptosis Induction Mechanisms
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to induce apoptosis through the modulation of key regulatory proteins and signaling pathways. The primary mechanism often involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by changes in the expression levels of the Bcl-2 family of proteins and the subsequent activation of caspases.
Detailed research findings indicate that these compounds can initiate a cascade of events leading to cellular self-destruction. One of the key events is the disruption of the mitochondrial membrane potential, which is a point of no return in the apoptotic process.
Modulation of Apoptotic Proteins:
A consistent finding across studies of various 1H-pyrrolo[2,3-b]pyridine derivatives is their ability to alter the balance between pro-apoptotic and anti-apoptotic proteins. Specifically, a decrease in the expression of the anti-apoptotic protein Bcl-2 is frequently observed. nih.govnih.gov Concurrently, there is an enhanced expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.
Furthermore, the activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. Studies have shown that treatment with 1H-pyrrolo[2,3-b]pyridine derivatives leads to an increase in the levels of cleaved caspase-3, the active form of the enzyme. nih.gov The activation of initiator caspases, like caspase-9, has also been reported, which is indicative of the involvement of the mitochondrial pathway. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, further confirms the execution of the apoptotic program. nih.gov
Interactive Data Table: Effect of 1H-pyrrolo[2,3-b]pyridine Derivatives on Apoptotic Proteins
| Compound Class | Target Protein | Observed Effect | Cell Line |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Bcl-2 | Decreased expression | 4T1 |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Cleaved Caspase-3 | Increased expression | 4T1 |
| Pyrrolo[2,3-d]pyrimidine derivatives | Bcl-2 | Reduced expression | A549 |
| Pyrrolo[2,3-d]pyrimidine derivatives | Bax | Enhanced expression | A549 |
| Pyrrolo[2,3-d]pyrimidine derivatives | Caspase-9 | Increased levels | A549 |
| Pyrrolo[2,3-d]pyrimidine derivatives | Caspase-3 | Increased levels | A549 |
| Pyrrolo[2,3-d]pyrimidine derivatives | Cleaved PARP | Increased levels | A549 |
Cell Cycle Arrest:
In addition to the direct activation of the apoptotic machinery, many 1H-pyrrolo[2,3-b]pyridine derivatives exhibit the ability to arrest the cell cycle at various phases, which can be a precursor to apoptosis. Flow cytometry analyses have revealed that these compounds can cause cell cycle arrest in the G0/G1, S, or G2/M phases, depending on the specific derivative and the cancer cell line being studied. acs.orgnih.govtandfonline.com For instance, certain derivatives have been shown to effectively arrest A549 cells in the G0/G1 phase. nih.gov This cell cycle arrest prevents cancer cells from proliferating and can trigger apoptosis if the cellular damage is irreparable.
Interactive Data Table: Cell Cycle Arrest Induced by 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line | Affected Cell Cycle Phase |
| 3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide | Colorectal Cancer Cells | G2/M and S phases |
| Compound 16h (a 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative) | A549 | G0/G1 phase |
| Compound 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) | HeLa | G2/M phase |
Applications of Pyrrolo 2,3 B Pyridine Scaffolds in Medicinal Chemistry Research
Development of Kinase Inhibitors
The pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile template for designing inhibitors that target a wide range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplication (ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.
Researchers have designed and synthesized series of 1H-pyrrolo[2,3-b]pyridine derivatives as potential FLT3 inhibitors. nih.gov One study developed compounds intended to target the hydrophobic back pocket of the FLT3 kinase domain. Among the synthesized derivatives, compound CM5 demonstrated significant inhibitory activity against both wild-type FLT3 and the clinically relevant FLT3-ITD mutant. nih.gov In cellular assays, CM5 showed potent inhibition of FLT3-dependent human AML cell lines, MOLM-13 and MV4-11, both of which harbor the FLT3-ITD mutation. nih.gov Mechanistic studies revealed that CM5 induces apoptosis and arrests the cell cycle in the G0/G1 phase in these cell lines. nih.gov
| Compound | Cell Line | IC50 (μM) |
| CM5 | MOLM-13 | 0.75 |
| CM5 | MV4-11 | 0.64 |
| Data sourced from a study on 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for AML. nih.gov |
Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitors
The mesenchymal-epithelial transition factor (c-Met) is another receptor tyrosine kinase whose signaling pathway is often aberrantly activated in many types of human cancers, contributing to tumor growth, invasion, and metastasis. Consequently, c-Met is a well-established target for cancer therapy.
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent c-Met inhibitors. In one study, a series of derivatives were designed with different linkers, such as methylene, sulfur, or sulfoxide (B87167) groups. documentsdelivered.com The resulting compounds were evaluated for their inhibitory activity against c-Met kinase. Compound 9 , featuring a sulfoxide linker, displayed strong enzymatic inhibition of c-Met with an IC50 value of 22.8 nM. documentsdelivered.com
Another research effort focused on synthesizing pyrrolo[2,3-b]pyridine derivatives that incorporated a pyridazinone moiety. nih.gov The most promising compound from this series, 22g , exhibited potent anti-proliferative activity against several cancer cell lines, including those known for c-Met pathway dependency. nih.gov
| Compound | Target/Cell Line | IC50 |
| 9 | c-Met (enzymatic) | 22.8 nM |
| 22g | A549 (cell line) | 2.19 μM |
| 22g | HepG2 (cell line) | 1.32 μM |
| 22g | MCF-7 (cell line) | 6.27 μM |
| 22g | PC-3 (cell line) | 4.63 μM |
| Data compiled from studies on 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors. documentsdelivered.comnih.gov |
Traf2 and Nck-Interacting Kinase (TNIK) Inhibitors
Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that is implicated in various signaling pathways, including the Wnt signaling pathway, which is crucial for the development and progression of colorectal cancer.
The 1H-pyrrolo[2,3-b]pyridine scaffold was identified as a potent inhibitor of TNIK through in-house screening. rsc.org Subsequent design and synthesis of several series of compounds based on this core led to the discovery of highly potent inhibitors, with some exhibiting IC50 values lower than 1 nM. rsc.org In a separate study using three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, a series of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated as TNIK inhibitors. nih.gov The compounds in this series showed a wide range of inhibitory potencies, with pIC50 values spanning from 7.37 to 9.92, indicating that some derivatives possess nanomolar efficacy. nih.gov
V600E-BRAF Kinase Inhibitors
The V600E mutation in the BRAF kinase is a driver mutation in a significant percentage of cancers, most notably in melanoma. This mutation leads to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival.
Computational techniques have been employed to explore the potential of novel pyrrolo[2,3-b]pyridine derivatives as V600E-BRAF inhibitors. In one such study, a library of 39 synthesized compounds was screened using molecular docking simulations. This in silico approach identified five top-ranked compounds (3, 18, 32, 33, and 35 ) that exhibited remarkable docking scores, comparable to the FDA-approved V600E-BRAF inhibitor Vemurafenib. The analysis of their binding modes revealed that these compounds could form stable hydrogen bonds and hydrophobic interactions with key residues in the kinase's active site. Compound 35 was highlighted as a particularly promising hit for further development as an anticancer agent targeting the V600E-BRAF mutation.
Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) Inhibitors
Maternal embryonic leucine zipper kinase (MELK) is overexpressed in various cancers and is associated with tumor progression and poor patient outcomes, making it an attractive therapeutic target.
A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives was designed and synthesized to target MELK. The biological evaluation of these compounds identified 16h as a particularly potent derivative, exhibiting strong inhibition of the MELK enzyme with an IC50 of 32 nM. Furthermore, compound 16h demonstrated excellent anti-proliferative effects against A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar to nanomolar range. It was also found that 16h could promote apoptosis and arrest the cell cycle in the G0/G1 phase in A549 cells.
| Compound | Target/Cell Line | IC50 |
| 16h | MELK (enzymatic) | 32 nM |
| 16h | A549 (cell line) | 0.109 μM |
| 16h | MDA-MB-231 (cell line) | 0.245 μM |
| 16h | MCF-7 (cell line) | 0.123 μM |
| Data from a study on 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as MELK inhibitors. |
Phosphodiesterase 4B (PDE4B) Inhibitors
Phosphodiesterase 4 (PDE4) is an enzyme family that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The PDE4B isoform is particularly implicated in inflammatory processes, and its inhibition is a therapeutic strategy for inflammatory diseases.
A scaffold-hopping approach led to the identification of a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors of PDE4B. The synthesis and structure-activity relationship (SAR) studies of these derivatives revealed compounds with moderate to good inhibition against the PDE4B enzyme. One of the standout compounds, 11h , was identified as a potent and selective PDE4B-preferring inhibitor. This compound effectively inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.
| Compound | Target | IC50 (μM) |
| 11a | PDE4B | 0.23 |
| 11b | PDE4B | 0.21 |
| 11c | PDE4B | 0.11 |
| 11f | PDE4B | 0.15 |
| 11h | PDE4B | 0.13 |
| Data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors. |
Janus Kinase 3 (JAK3) Inhibitors
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as promising immunomodulators that target Janus Kinase 3 (JAK3). nih.govresearchgate.net JAKs are critical in regulating inflammatory and immune responses, making them key targets for treating related diseases. nih.gov Research has focused on developing 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as a novel class of JAK3 inhibitors. nih.gov
Structure-activity relationship (SAR) studies revealed that introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly increases JAK3 inhibitory activity. researchgate.net Further optimization led to the development of compound 31 , which demonstrated potent JAK3 inhibition. nih.gov This compound also showed a potent immunomodulating effect on IL-2-stimulated T cell proliferation in cellular assays. nih.gov The strategic modification of the scaffold, such as replacing certain groups with a cycloalkyl ring, was effective in enhancing this inhibitory activity. nih.gov
| Compound | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Compound 6 | 1100 | 2900 | 1600 | researchgate.net |
| Compound 11a | 1600 | >10000 | >10000 | researchgate.net |
| Compound 14c | 42 | 1600 | 400 | researchgate.net |
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key oncogene associated with colorectal cancer. nih.govacs.org Through structure-based design, researchers have identified novel derivatives that act as selective CDK8 inhibitors. nih.govliankebio.comnih.gov
One such derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) , was discovered as a potent type II CDK8 inhibitor, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 48.6 nM. nih.govacs.orgresearchgate.net Mechanistic studies showed that this compound targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway. nih.govresearchgate.net Another promising compound, compound 46 , showed a strong inhibitory effect on CDK8 with an IC₅₀ value of 57 nM and demonstrated favorable inhibition against NF-κB. nih.gov This compound also showed a positive effect in an in vitro psoriasis model induced by TNF-α. nih.gov These findings highlight the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as therapeutic agents for conditions driven by CDK8 activity. nih.govnih.gov
| Compound | CDK8 IC₅₀ (nM) | Reference |
|---|---|---|
| (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | 48.6 | nih.govacs.org |
| Compound 46 | 57 | nih.gov |
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in the design of potent inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose abnormal activation is linked to various cancers. nih.govrsc.org Structure-based design strategies have led to the discovery of several series of pyrrolo[2,3-b]pyridine and related pyrrolo[2,3-b]pyrazine derivatives that effectively inhibit FGFRs. nih.govnih.govmdpi.com
One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFR1, 2, and 3. nih.govrsc.org Optimization of an initial lead compound resulted in compound 4h , which demonstrated pan-FGFR inhibitory activity with IC₅₀ values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov This compound showed a nearly 300-fold improvement in FGFR1 activity compared to the parent compound. nih.gov The trifluoromethyl substitution at the 5-position of the pyrrolo[2,3-b]pyridine ring was found to be a crucial factor in improving the compound's activity, likely by forming a hydrogen bond with the glycine (B1666218) 485 residue in the receptor's active site. nih.gov
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| FGFR1 | 7 | nih.gov |
| FGFR2 | 9 | nih.gov |
| FGFR3 | 25 | nih.gov |
| FGFR4 | 712 | nih.gov |
Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibitors
Derivatives of pyrrolo[2,3-b]pyridine have been investigated as inhibitors of Serum/Glucocorticoid Regulated Kinase 1 (SGK1), a serine/threonine kinase implicated in various cellular processes and linked to diseases like cancer when its activity is dysregulated. koreascience.krkoreascience.kr Overexpression of SGK1 is observed in multiple tumor types, making it a promising therapeutic target. koreascience.krkmu.ac.kr
In a study focused on the structure-activity relationship (SAR) of novel pyrrolo[2,3-b]pyridine derivatives, eighteen compounds were synthesized and evaluated for their inhibitory activities against SGK1, SGK2, and SGK3. koreascience.kr This research aimed to identify key structural features that influence the bioactivity of these compounds, contributing to the rational design of more potent and selective SGK1 inhibitors for cancer therapy. koreascience.kr
Colony Stimulating Factor 1 Receptor Tyrosine Kinase (CSF1R) Inhibitors
The pyrrolo[2,3-b]pyridine skeleton is a core structural feature of inhibitors targeting the Colony Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase essential for the differentiation and survival of macrophages. nih.govacs.org Targeting CSF1R is a therapeutic strategy in several cancers, as it can modulate tumor-associated macrophages (TAMs) that contribute to tumor progression. nih.gov
Pexidartinib (PLX3397), an approved CSF1R inhibitor, features the pyrrolo[2,3-b]pyridine scaffold. nih.govacs.org This scaffold is located in the hinge region of the CSF1R protein, where it forms two hydrogen bonds with key amino acid residues, Cys666 and Glu664. acs.org Inspired by this binding mode, new classes of inhibitors based on this structure have been designed and evaluated. acs.org For instance, a series of highly selective pyrrolo[2,3-d]pyrimidines, a related scaffold, were developed that showed subnanomolar enzymatic inhibition of CSF1R. nih.gov
Research on Anti-proliferative Agents in Cellular Models
The pyrrolo[2,3-b]pyridine scaffold and its derivatives have demonstrated broad anti-proliferative activity against a variety of cancer cell lines. nih.govnih.govresearchgate.net These compounds often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival. nih.gov
Against various cancer cell lines (e.g., A549, HeLa, HT-29, U87MG, MCF-7, MDA MB-231, MOLM-13, MV4-11)
Research has confirmed the cytotoxic potential of pyrrolo[2,3-b]pyridine derivatives across a range of human cancer cell lines.
HeLa (Cervical Cancer): A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives, which are structural isomers of the 7-azaindole (B17877) core, were synthesized and evaluated for their antiproliferative activities. Compound 10t from this series, which incorporates an indolyl moiety, showed the most potent activity against HeLa cells with an IC₅₀ value of 0.12 µM. nih.gov
HT-29 (Colon Cancer): Pyrrolopyrimidine derivatives, which are structurally related to pyrrolopyridines, have shown significant antiproliferative activity against HT-29 colon cancer cells. nih.gov For example, Compound 8 in one study exhibited an IC₅₀ value of 2.96 μM, arrested the cell cycle in the G2/M phase, and induced apoptosis. nih.gov
MCF-7 and MDA-MB-231 (Breast Cancer): The antiproliferative activities of 1H-pyrrolo[2,3-b]pyridine derivatives have also been evaluated against breast cancer cell lines. nih.gov For instance, compound 4h , a potent FGFR inhibitor, was tested against both MCF-7 and MDA-MB-231 cells. nih.gov In a separate study, a different series of 1H-pyrrolo[3,2-c]pyridine derivatives were tested, with compound 10t showing an IC₅₀ of 0.21 µM against MCF-7 cells. nih.gov
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 10t (1H-pyrrolo[3,2-c]pyridine) | HeLa | Cervical | 0.12 | nih.gov |
| Compound 8 (pyrrolopyrimidine) | HT-29 | Colon | 2.96 | nih.gov |
| Compound 10t (1H-pyrrolo[3,2-c]pyridine) | MCF-7 | Breast | 0.21 | nih.gov |
Immunomodulatory Research
The pyrrolo[2,3-b]pyridine scaffold has been identified as a promising framework for developing immunomodulators, particularly inhibitors of Janus kinases (JAKs). nih.govresearchgate.net JAKs are critical enzymes in cytokine signaling pathways that regulate inflammatory and immune responses, making them attractive targets for treating autoimmune diseases and transplant rejection. nih.gov
Research has focused on developing 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective JAK3 inhibitors. nih.govresearchgate.net JAK3 is primarily expressed in lymphoid cells and plays a crucial role in T cell proliferation, making its inhibition a targeted approach for immunosuppression. researchgate.net In one study, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly increased JAK3 inhibitory activity. researchgate.net Further optimization led to the discovery of compound 31 , which demonstrated potent JAK3 inhibition and a potent immunomodulating effect on IL-2-stimulated T cell proliferation. nih.gov This compound also exhibited good metabolic stability and oral bioavailability in several animal models and was effective in prolonging graft survival in a rat cardiac transplant model. nih.gov
The structure-activity relationship (SAR) studies highlighted that modulating physical properties like lipophilicity and basicity was crucial for reducing off-target effects, such as inhibition of the human ether-a-go-go-related gene (hERG) channel. nih.gov
Table 1: JAK Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | T-cell Proliferation IC₅₀ (nM) |
|---|---|---|---|---|
| Lead Compound 2 | 1600 | >10000 | >10000 | 2000 |
| Compound 14c | 110 | 1100 | 1200 | 300 |
| Compound 31 | 2.9 | 120 | 250 | 46 |
Data sourced from multiple studies. nih.govresearchgate.net
Antagonist Research (e.g., CRF1 antagonists)
The pyrrolo[2,3-b]pyridine core is a key structural element in the design of antagonists for the Corticotropin-Releasing Factor Receptor 1 (CRF1). nih.govacs.org CRF is a neuropeptide that mediates behavioral, endocrine, and autonomic responses to stress, and CRF1 antagonists are being investigated for the treatment of stress-related disorders like anxiety and depression. acs.org
Researchers have designed tricyclic CRF1 receptor antagonists by constraining known 1H-pyrrolo[2,3-b]pyridine ligands. nih.gov This approach led to the discovery of potent molecules that bind to the CRF1 receptor with high affinity (Kᵢ values in the low nanomolar range) and effectively inhibit the release of adrenocorticotropic hormone (ACTH) in vitro. nih.gov For example, the pyrrole-based molecule 19g was found to be a potent CRF1 antagonist that demonstrated good oral bioavailability and brain penetration in rats. nih.gov When administered orally, it dose-dependently inhibited stress-induced ACTH release in vivo. nih.gov
The development of a scalable manufacturing process for novel CRF1 antagonists containing a 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine moiety highlights the clinical interest in this class of compounds. acs.org A robust, multi-kilogram synthesis was developed for the clinical candidate GW876008 , demonstrating the viability of this scaffold for large-scale production. acs.org
Table 2: Activity of Pyrrolo[2,3-b]pyridine-based CRF1 Antagonists
| Compound | CRF1 Binding Kᵢ (nM) | ACTH Release IC₅₀ (nM) | Oral Bioavailability (F%) in Rat |
|---|---|---|---|
| 19g | 3.5 | 14 | 24 |
| GW876008 | N/A | N/A | N/A |
Data sourced from Dyck et al. nih.gov and other process chemistry reports. acs.org
Enzyme Inhibitor Research (e.g., Human Neutrophil Elastase inhibitors)
Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as a novel and potent class of inhibitors for Human Neutrophil Elastase (HNE). researchgate.netbohrium.com HNE is a serine protease involved in inflammatory processes, particularly in pulmonary diseases, making it a significant therapeutic target. researchgate.netnih.gov
By modifying the pyrrolo[2,3-b]pyridine scaffold, researchers have developed inhibitors with IC₅₀ values in the low nanomolar range. researchgate.netbohrium.com For instance, compounds 2a and 2b inhibited HNE with IC₅₀ values of 15 nM and 14 nM, respectively. researchgate.netbohrium.com Structure-activity relationship studies revealed that an unsubstituted position 2 of the scaffold is critical for maintaining high inhibitory activity. nih.govnih.gov Conversely, the introduction of bulky or lipophilic substituents at position 5 was generally well-tolerated and, in some cases, enhanced activity, likely by interacting with a large pocket at the enzyme's active site. nih.govnih.gov
Molecular docking studies have provided insights into the binding mode of these inhibitors. researchgate.netnih.gov The orientation of the active pyrrolo[2,3-b]pyridine derivatives within the HNE catalytic triad (B1167595) (Ser195-His57-Asp102) correlates with their inhibitory effectiveness, confirming that favorable geometries are crucial for the formation of a stable Michaelis complex. researchgate.netnih.govnih.gov
Table 3: HNE Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | HNE IC₅₀ (nM) |
|---|---|
| 2a | 15 |
| 2b | 14 |
| Derivative with Position 5 substitution | 15–51 |
Data sourced from multiple studies on HNE inhibitors. researchgate.netbohrium.comnih.gov
General Pharmacological Research Areas (e.g., antimicrobial, antiviral, anti-inflammatory, antioxidant)
The pyrrolo[2,3-b]pyridine scaffold has demonstrated a broad spectrum of pharmacological activities, positioning it as a versatile template for drug discovery in various therapeutic areas.
Antiviral Research : A series of compounds incorporating a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton were discovered as potent inhibitors of the PB2 subunit of the influenza RNA-dependent RNA polymerase. nih.gov The most potent compound, 12b , exhibited an EC₅₀ value of 1.025 μM in an antiviral assay with low cellular cytotoxicity, identifying it as a promising lead for anti-influenza drug development. nih.gov
Anti-inflammatory Research : Beyond the immunomodulatory effects via JAK inhibition, pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of other inflammatory targets. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were developed as selective and potent inhibitors of phosphodiesterase 4B (PDE4B), an enzyme that regulates inflammatory and immune cells. nih.gov The lead compound 11h significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.gov
Anticancer Research : The scaffold is also prevalent in the development of kinase inhibitors for cancer therapy. Derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various tumors. rsc.org Compound 4h effectively inhibited FGFR1, 2, and 3, suppressed cancer cell proliferation and migration, and induced apoptosis. rsc.org Additionally, another derivative was discovered as a potent type II inhibitor of cyclin-dependent kinase 8 (CDK8), a key oncogene in colorectal cancer, and demonstrated significant tumor growth inhibition in vivo. acs.org
Table 4: Diverse Pharmacological Activities of Pyrrolo[2,3-b]pyridine Derivatives
| Research Area | Target | Key Compound | Biological Activity (IC₅₀/EC₅₀) |
|---|---|---|---|
| Antiviral | Influenza PB2 | 12b | 1.025 μM |
| Anti-inflammatory | PDE4B | 11h | 0.11 µM |
| Anticancer | FGFR1/2/3 | 4h | 7/9/25 nM |
| Anticancer | CDK8 | 22 | 48.6 nM |
Data sourced from various studies. nih.govnih.govrsc.orgacs.org
Table of Mentioned Compounds
| Compound Name/Identifier |
|---|
| 1H-pyrrolo[2,3-b]pyridine |
| 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
| 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides |
| (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) (22 ) |
| GW876008 |
| 19g |
| 2a |
| 2b |
| 11h |
| 4h |
| 12b |
| Lead Compound 2 |
| Compound 14c |
| Compound 31 |
Emerging Research Areas and Future Directions for Pyrrolo 2,3 B Pyridine Chemistry
Design of Novel Pyrrolo[2,3-b]pyridine Analogues with Enhanced Potency and Selectivity
The quest for novel pyrrolo[2,3-b]pyridine analogues with superior potency and selectivity is a continuous and evolving area of research. Medicinal chemists are employing a variety of strategies to fine-tune the pharmacological profiles of these compounds. A primary approach involves detailed structure-activity relationship (SAR) studies, where systematic modifications are made to the core scaffold and its substituents to understand their impact on biological activity.
For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, a structure-based design strategy was employed. nih.govrsc.org Starting with a known 1H-pyrrolo[2,3-b]pyridine lead compound, researchers introduced a trifluoromethyl group at the 5-position of the ring to create a hydrogen bond with the glycine (B1666218) residue (G485) in the kinase's active site. This modification, combined with optimizing the substituents on a phenyl ring attached to the scaffold, led to the discovery of compound 4h , which exhibited significantly improved inhibitory activity against FGFR1-4. nih.gov The nucleus of 1H-pyrrolo[2,3-b]pyridine was found to form two crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone carbonyl of glutamic acid (E562) and the NH of alanine (B10760859) (A564). nih.gov
Another key strategy is the creation of hybrid molecules that combine the pharmacophoric features of known active compounds. This approach has been successful in generating potent inhibitors of various kinases. The design of novel V600E-B-RAF inhibitors was based on the structures of FDA-approved drugs, leading to the synthesis of two series of pyrrolo[2,3-b]pyridine derivatives with potent inhibitory effects. nih.gov
The table below summarizes the inhibitory activities of selected pyrrolo[2,3-b]pyridine analogues against their respective targets, showcasing the impact of structural modifications on potency.
| Compound | Target | IC₅₀ (nM) | Key Structural Features |
| 4h | FGFR1 | 7 | Trifluoromethyl at 5-position and 3,5-dimethoxyphenyl group. nih.gov |
| Compound 34e | V600E-B-RAF | 85 | Based on FDA-approved inhibitor structures. nih.gov |
| Compound 35 | V600E-B-RAF | 80 | Based on FDA-approved inhibitor structures. nih.gov |
| Compound 16h | MELK | 32 | 3-substituted 1H-pyrrolo[2,3-b]pyridine. nih.gov |
| Compound 22 | CDK8 | 48.6 | (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide). acs.org |
Exploration of Novel Therapeutic Targets for Pyrrolo[2,3-b]pyridine Scaffolds
The versatility of the pyrrolo[2,3-b]pyridine scaffold has led to its exploration against a wide array of novel therapeutic targets beyond its traditional applications. Initially recognized for its role in developing kinase inhibitors, the scaffold is now being investigated for its potential to modulate other key players in disease pathways.
Recent research has identified pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target implicated in colorectal cancer. imist.ma A series of compounds based on this scaffold were designed and synthesized, with some exhibiting IC₅₀ values lower than 1 nM. imist.ma Similarly, the scaffold has been successfully utilized to develop inhibitors for Polo-like kinase 4 (PLK4), a serine/threonine kinase involved in cell cycle regulation and a potential cancer target.
The exploration of this scaffold has also extended to phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes. Through a scaffold-hopping approach, a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors. nih.gov Furthermore, some pyrrolo[2,3-b]pyridine analogues have been found to interact with DNA, suggesting a different mechanism of anticancer activity. For example, compound 5d was shown to intercalate into calf thymus DNA, potentially blocking DNA replication and leading to its antiproliferative effects. nih.govresearchgate.net
The table below highlights some of the novel therapeutic targets being explored for pyrrolo[2,3-b]pyridine derivatives.
| Therapeutic Target | Disease Area | Example Pyrrolo[2,3-b]pyridine derivative |
| Traf2 and Nck-interacting kinase (TNIK) | Colorectal Cancer | 1H-pyrrolo[2,3-b]pyridine series imist.ma |
| Cyclin-dependent kinase 8 (CDK8) | Colorectal Cancer | Compound 22 acs.org |
| Phosphodiesterase 4B (PDE4B) | Inflammation | 1H-pyrrolo[2,3-b]pyridine-2-carboxamides nih.gov |
| DNA Intercalation | Cancer | Compound 5d nih.govresearchgate.net |
Advanced Computational Modeling for Predictive Drug Design
Advanced computational modeling techniques are becoming indispensable tools in the rational design of novel pyrrolo[2,3-b]pyridine derivatives. These in silico methods allow for the prediction of binding affinities, the elucidation of binding modes, and the identification of key structural features required for biological activity, thereby accelerating the drug discovery process.
Molecular docking is a widely used technique to predict the binding orientation of small molecules within the active site of a target protein. In the development of FGFR inhibitors, docking studies of compound 4h with the FGFR1 protein revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two hydrogen bonds with the hinge region, and a π-π stacking interaction was observed between the 3,5-dimethoxyphenyl group of the ligand and a phenylalanine residue (F489) of the protein. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to correlate the 3D structural features of molecules with their biological activities. A 3D-QSAR study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors provided reliable models (CoMFA: Q² = 0.65, R² = 0.86; CoMSIA: Q² = 0.74, R² = 0.96) that were used to design new compounds with potentially enhanced activity against colorectal cancer cells. imist.maimist.ma Similar studies have been conducted for pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, providing insights for the design of more potent ligands. tandfonline.com
Molecular dynamics (MD) simulations are also being used to study the dynamic behavior of ligand-protein complexes over time, providing a more realistic representation of the interactions. These computational approaches, often used in combination, provide a powerful platform for the predictive design of next-generation pyrrolo[2,3-b]pyridine-based therapeutics.
Development of Efficient and Sustainable Synthetic Routes
The development of efficient and sustainable synthetic routes to the pyrrolo[2,3-b]pyridine core is crucial for facilitating its exploration in medicinal chemistry. Traditional methods for the synthesis of this scaffold, such as the Fischer and Bartoli indole (B1671886) syntheses, often have limitations when applied to the electron-deficient pyridine (B92270) ring system. uni-rostock.de Consequently, there is a significant research effort focused on developing novel and more versatile synthetic methodologies.
Modern synthetic strategies often rely on transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have been instrumental in the construction of functionalized 7-azaindoles. researchgate.net For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position, has been demonstrated as a viable route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov
More recently, there has been a push towards developing more sustainable and "green" synthetic methods. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. researchgate.net Iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation has been reported as an efficient method for preparing 7-azaindoles. researchgate.net Additionally, novel one-pot methods are being developed to streamline the synthesis process. A recently reported one-pot method for the selective synthesis of 7-azaindoles and 7-azaindolines from readily available 2-fluoro-3-methylpyridine (B30981) and arylaldehydes demonstrates the progress in this area. rsc.orgnsf.gov The chemoselectivity of this reaction was interestingly found to be dependent on the counterion of the alkali-amide base used. nsf.gov These advancements in synthetic chemistry are making the pyrrolo[2,3-b]pyridine scaffold more accessible for further derivatization and biological evaluation.
Investigation of Pyrrolo[2,3-b]pyridine Derivatives as Chemical Probes
Beyond their direct therapeutic potential, pyrrolo[2,3-b]pyridine derivatives are increasingly being investigated as chemical probes to explore biological systems and validate new drug targets. A chemical probe is a small molecule that can selectively interact with a specific biological target, allowing researchers to study its function in a cellular or in vivo context.
The inherent selectivity that can be achieved with some pyrrolo[2,3-b]pyridine-based kinase inhibitors makes them excellent candidates for chemical probes. By selectively inhibiting a particular kinase, researchers can dissect its role in complex signaling pathways.
Furthermore, the pyrrolo[2,3-b]pyridine scaffold is being incorporated into more sophisticated chemical biology tools. A notable example is the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Recently, the 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile moiety has been used in the synthesis of PROTACs targeting Interleukin-1 receptor-associated kinase 4 (IRAK4), a promising target for inflammatory diseases. acs.org These IRAK4-targeting PROTACs demonstrated potent degradation activity and therapeutic efficacy in a mouse model of atopic dermatitis, showcasing the utility of the pyrrolo[2,3-b]pyridine scaffold in the design of novel chemical probes for targeted protein degradation. acs.org
The ability of certain pyrrolo[2,3-b]pyridine analogues to intercalate with DNA also positions them as probes for studying DNA-protein interactions and the cellular processes of DNA replication and repair. nih.govresearchgate.net The continued development of highly potent and selective pyrrolo[2,3-b]pyridine derivatives will undoubtedly expand their application as chemical probes, providing valuable tools for fundamental biological research and drug discovery.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine derivatives?
- Methodology : Multi-step synthesis often involves halogenation (e.g., bromination with NIS), cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids), and functional group transformations. For example:
- Step 1 : Iodination at position 3 using NIS in acetone to generate 3-iodo intermediates .
- Step 2 : Palladium-catalyzed coupling (e.g., with pyridin-2-ylboronic acid) to introduce substituents at position 5 .
- Step 3 : Deprotection or functionalization (e.g., acetylation, sulfonamide formation) to finalize the scaffold .
- Critical Notes : Regioselectivity in cross-coupling reactions is influenced by steric and electronic factors. Use of Pd(PPh₃)₄ and optimized solvent systems (dioxane/H₂O) improves yields .
Q. How are spectroscopic techniques (NMR, HRMS) applied to characterize pyrrolo[2,3-b]pyridine derivatives?
- NMR Analysis :
- ¹H NMR : Distinct NH proton signals (δ ~12.4 ppm in DMSO-d₆) confirm the indole-like NH group. Aromatic protons in pyridine and pyrrole rings appear as doublets (δ 8.3–8.4 ppm) .
- ¹³C NMR : Carbon signals for fused rings are typically observed between 110–140 ppm, with substituent-specific shifts (e.g., methoxy groups at ~55 ppm) .
- HRMS : Used to verify molecular formulas (e.g., [M+H]⁺ for C₂₃H₁₈N₂O₂: calcd 355.14409, found 355.1435) .
Advanced Research Questions
Q. How do structural modifications at positions 3 and 5 impact kinase inhibition activity?
- SAR Insights :
- Position 3 : Electron-withdrawing groups (e.g., acetyl, sulfonamide) enhance binding to kinase ATP pockets by mimicking adenine interactions .
- Position 5 : Bulky aromatic substituents (e.g., 3,4-dimethoxyphenyl) improve selectivity for tyrosine kinases (e.g., EGFR) by occupying hydrophobic pockets .
Q. What strategies address low regioselectivity in Sonogashira coupling reactions on pyrrolo[2,3-b]pyridine scaffolds?
- Methodological Solutions :
- Directing Groups : Use of iodine at position 3 (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) ensures coupling occurs selectively at position 5 .
- Catalytic Systems : CuI/Pd(PPh₃)₂Cl₂ in THF/Et₃N minimizes side reactions and improves yields (~51–85%) .
- Case Study : Synthesis of 5-(3,4-dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine achieved 67% yield via optimized Pd catalysis .
Q. How can computational modeling guide the design of pyrrolo[2,3-b]pyridine-based inhibitors?
- Approaches :
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for cross-coupling) to optimize conditions .
- Molecular Dynamics (MD) : Simulate inhibitor binding to kinases (e.g., CDK4/6) to prioritize substituents with favorable binding energies .
Q. How to resolve contradictory biological activity data across studies?
- Case Example : Fluorinated derivatives show divergent results as dopamine D4 receptor ligands vs. kinase inhibitors .
- Resolution Tactics :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinases) and control compounds.
- Metabolic Stability Tests : Evaluate compound stability in microsomal assays to rule out false negatives .
Q. What methods improve solubility and bioavailability of pyrrolo[2,3-b]pyridine derivatives?
- Strategies :
- Polar Substituents : Introduce methoxy or morpholino groups (logP reduction by 1–2 units) .
- Prodrug Design : Esterification of carboxyl groups (e.g., methyl 4-fluoro-2-{pyrrolo[2,3-b]pyridin-5-yloxy}benzoate) enhances aqueous solubility .
- Validation : Pharmacokinetic studies in rodents show 2–3× higher AUC for prodrugs vs. parent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
